molecular formula C10H9BrN4O2 B5570943 2-(3-bromophenoxy)-N-4H-1,2,4-triazol-3-ylacetamide

2-(3-bromophenoxy)-N-4H-1,2,4-triazol-3-ylacetamide

Cat. No. B5570943
M. Wt: 297.11 g/mol
InChI Key: LVHRVVBCZHMXSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to 2-(3-bromophenoxy)-N-4H-1,2,4-triazol-3-ylacetamide involves complex chemical reactions, such as tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes. For example, Gabriele et al. (2006) demonstrated the synthesis of related dihydrobenzo[dioxine and benzo[oxazine derivatives through oxidative aminocarbonylation of triple bonds followed by intramolecular conjugate addition, showcasing the intricate steps involved in synthesizing complex molecules (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds often involves detailed X-ray diffraction analysis to determine configuration around double bonds or to elucidate the stereochemistry of synthesized molecules. For instance, Gabriele et al. (2007) used X-ray diffraction to establish the configuration around the double bond of major stereoisomers in their study, which is crucial for understanding the molecular structure and its implications on reactivity and properties (Gabriele et al., 2007).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are often characterized by their reactivity with various reagents. For example, Panchal and Patel (2011) explored the reactivity of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives, highlighting the versatility and reactivity of the triazole ring, which is relevant for understanding the chemical behavior of 2-(3-bromophenoxy)-N-4H-1,2,4-triazol-3-ylacetamide (Panchal & Patel, 2011).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, can significantly influence their applicability in different domains. Studies like those by Liang (2009) on the synthesis and crystal structure of similar compounds offer insights into the relationship between molecular structure and physical properties (Liang, 2009).

Chemical Properties Analysis

Chemical properties, including reactivity towards various chemical groups and stability under different conditions, are crucial for the practical application of these compounds. The study by Belay et al. (2012) on N-[4-(2-Propyn-1-yloxy)phenyl]acetamide provides an example of how modifications in the molecule's structure can affect its chemical properties (Belay et al., 2012).

Scientific Research Applications

Environmental Studies and Health Implications

Phenolic Halogenated Compounds (PHCs) in Human Plasma :A study by Hovander et al. (2002) identified phenolic halogenated compounds (PHCs), including brominated and chlorinated compounds, in human plasma. These compounds are of interest due to their potential endocrine-disrupting activity. The study highlighted the presence of various monocyclic brominated or chlorinated phenol-type compounds, indicating their widespread presence in the environment and potential health implications (Hovander et al., 2002).

Brominated Flame Retardants (BFRs) and Exposure :Research by Zhou et al. (2014) on emerging brominated flame retardants (BFRs) in human maternal serum and breast milk demonstrates the importance of studying the transmission and accumulation of these compounds in humans. The study found detectable levels of various BFRs, emphasizing the need to understand their sources, exposure routes, and potential health effects (Zhou et al., 2014).

Chemical Analysis and Detection

Detection of Environmental Contaminants :A paper by Trettin et al. (2014) discussed the development of analytical methods for the detection of paracetamol and its novel metabolites as markers of oxidative stress. This type of research is crucial for understanding the metabolic pathways of various compounds, including those structurally related to "2-(3-bromophenoxy)-N-4H-1,2,4-triazol-3-ylacetamide", and assessing their impact on human health (Trettin et al., 2014).

properties

IUPAC Name

2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O2/c11-7-2-1-3-8(4-7)17-5-9(16)14-10-12-6-13-15-10/h1-4,6H,5H2,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHRVVBCZHMXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(=O)NC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide

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